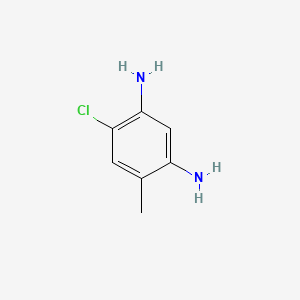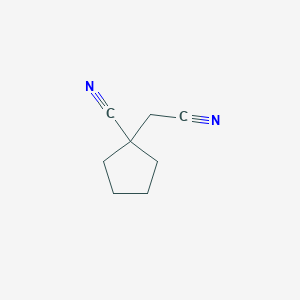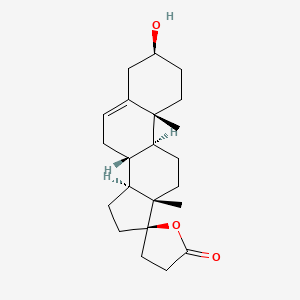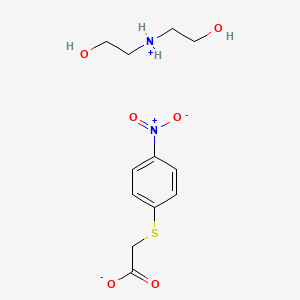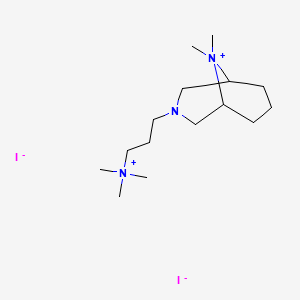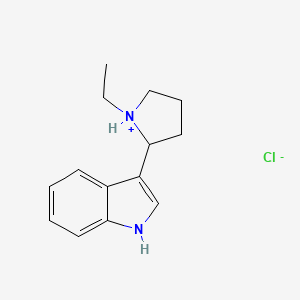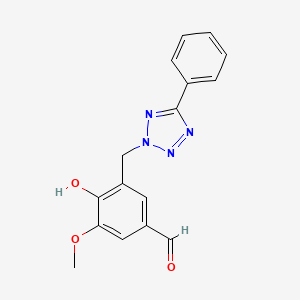
Trichloro(N,N-dimethylbenzylamine)boron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(N,N-dimethylbenzylamine)boron is a chemical compound with the molecular formula C9H13BCl3N and a molecular weight of 252.37622 g/mol . It is known for its unique structure, which includes a boron atom coordinated to a trichloride group and an N,N-dimethylbenzylamine ligand. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Trichloro(N,N-dimethylbenzylamine)boron can be synthesized through the reaction of boron trichloride with N,N-dimethylbenzylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trichloride. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Trichloro(N,N-dimethylbenzylamine)boron undergoes various chemical reactions, including:
Substitution Reactions: The trichloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form different boron-containing compounds.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can produce borate esters, while oxidation reactions can yield boronic acids .
科学的研究の応用
Trichloro(N,N-dimethylbenzylamine)boron has a wide range of applications in scientific research:
作用機序
The mechanism of action of trichloro(N,N-dimethylbenzylamine)boron involves its ability to form stable complexes with various ligands. The boron atom can coordinate with different nucleophiles, leading to the formation of new compounds. In biological systems, its mechanism of action is related to its ability to target specific molecular pathways and interact with cellular components .
類似化合物との比較
Similar Compounds
Trichloro(N,N-dimethyloctylamine)boron: Similar in structure but with an octylamine ligand instead of a benzylamine ligand.
Boron Trichloride-Dimethyloctylamine Complex: Another similar compound with a different amine ligand.
Uniqueness
Trichloro(N,N-dimethylbenzylamine)boron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
特性
CAS番号 |
34762-89-5 |
|---|---|
分子式 |
C9H13BCl3N |
分子量 |
252.4 g/mol |
IUPAC名 |
[benzyl(dimethyl)azaniumyl]-trichloroboranuide |
InChI |
InChI=1S/C9H13BCl3N/c1-14(2,10(11,12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
LKMHSFZIOPQRLU-UHFFFAOYSA-N |
正規SMILES |
[B-]([N+](C)(C)CC1=CC=CC=C1)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


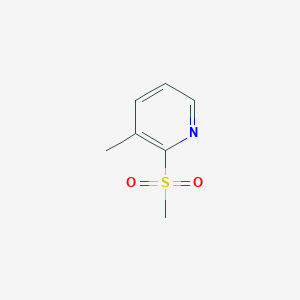
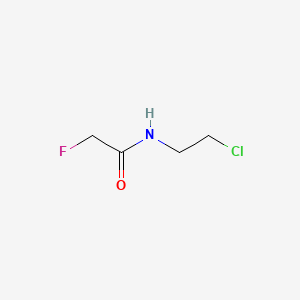

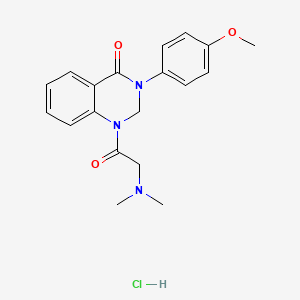
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

